(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a chiral center at the third carbon, making it an enantiomerically pure compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid typically involves several steps:
Nitration and Fluorination: Starting from o-methylphenol, a nitration reaction selectively generates 2-methyl-6-nitrophenol.
Reduction and Amination:
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as catalytic hydrogenation and advanced purification methods are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering due to its unique structural features.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparison with Similar Compounds
3-Fluoro-2-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the amino and propanoic acid groups.
3-Amino-3-phenylpropanoic acid: Similar structure but without the fluorine and methyl groups on the aromatic ring.
Uniqueness:
- The combination of the fluorine atom and the chiral center at the third carbon makes (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid unique. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
NWJCIWQNZQSADS-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CC(=O)O)N |
Origin of Product |
United States |
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